(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid
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Description
(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid, also known as Diphenylamine-4-carboxylic acid (DPCA) is a synthetic compound belonging to the family of aromatic carboxylic acids. It is a colorless solid with a molecular weight of 240.29 g/mol and a melting point of 176-178 °C. DPCA is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through various techniques such as FT-IR, NMR, and X-ray structural analysis. Its molecular structure is stabilized by hydrogen bonds, forming a dendrimer-like structure (Sirajuddin et al., 2015).
Biological Activity
- This compound exhibits significant biological activities. It has shown potential as an antioxidant, comparable to ascorbic acid, and has been identified as a potent antitumor agent (Sirajuddin et al., 2015).
- Another research highlighted its analgesic and antibacterial properties. Some derivatives of this compound have been found to have activities comparable to or exceeding those of reference drugs (Bykov et al., 2018).
Antimicrobial Properties
- Derivatives of this compound have been used to synthesize novel heterocyclic compounds, showing promising antimicrobial activities (El-Hashash et al., 2014).
Hemostatic Activity
- Certain synthesized derivatives have been studied for their influence on the blood coagulation system, revealing compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
DNA Interaction
- The compound's interaction with DNA has been studied, revealing that it binds to DNA in an intercalative manner. This finding is significant for its potential applications in biotechnology and medicine (Sirajuddin et al., 2015).
Synthesis of Biologically Active Compounds
- This compound serves as a building block in the synthesis of various biologically active compounds, demonstrating its versatility in medicinal chemistry (Tolstoluzhsky et al., 2008).
properties
IUPAC Name |
(E)-4-oxo-4-(N-phenylanilino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(11-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,19,20)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPFISHCRJSFQO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid |
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